REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([O:9][CH3:10])=[CH:7][C:5]([NH2:6])=[C:4]([F:11])[CH:3]=1.[N:12]([O-])=O.[Na+]>Cl.O>[Cl:1][C:2]1[C:8]([O:9][CH3:10])=[CH:7][C:5]([NH:6][NH2:12])=[C:4]([F:11])[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
48 g
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Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1OC)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
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23.5 g
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Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
stannous chloride
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Quantity
|
154 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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225 mL
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Type
|
solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at 0° C. for one hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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Upon complete addition
|
Type
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CUSTOM
|
Details
|
the cold solution prepared above
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Type
|
ADDITION
|
Details
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was slowly added to it
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Type
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ADDITION
|
Details
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Upon complete addition
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Type
|
TEMPERATURE
|
Details
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to warm to ambient temperature
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Type
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FILTRATION
|
Details
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was filtered
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Type
|
CUSTOM
|
Details
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to collect a solid
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Type
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EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
CUSTOM
|
Details
|
The toluene layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 22.4 g of 4-chloro-2-fluoro-5-methoxyphenylhdrazine as a solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1OC)NN)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |